2,5-Dimethylphenylacetyl chloride
Overview
Description
2,5-Dimethylphenylacetyl chloride is an organic compound with the molecular formula C10H11ClO. It is a colorless to yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both an aromatic ring and an acyl chloride group, making it valuable in various chemical reactions .
Scientific Research Applications
2,5-Dimethylphenylacetyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the preparation of biologically active molecules.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of agrochemicals and other industrial chemicals.
Safety and Hazards
2,5-Dimethylphenylacetyl chloride is classified as a dangerous substance. It has the GHS05 pictogram, and the signal word for it is "Danger" . The hazard statements associated with this compound are H290 and H314 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
Mechanism of Action
Mode of Action
2,5-Dimethylphenylacetyl chloride is an acyl chloride, a type of acid halide. Acid halides are highly reactive and can participate in various chemical reactions, such as nucleophilic acyl substitution . In these reactions, the chloride ion is a good leaving group, which makes the carbon of the carbonyl group highly electrophilic and susceptible to attack by nucleophiles.
Action Environment
The action of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals . For instance, its reactivity can increase at higher temperatures or in the presence of a strong base.
Biochemical Analysis
Biochemical Properties
2,5-Dimethylphenylacetyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of more complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of acylated derivatives. The reactive acetyl chloride group can form covalent bonds with nucleophilic sites on biomolecules, such as amino groups on proteins or nucleic acids. This interaction can lead to the modification of enzyme activity or protein function, making this compound a valuable tool in biochemical research .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins, leading to changes in gene expression and cellular metabolism. For instance, the acetylation of histones by this compound can alter chromatin structure and gene transcription. Additionally, this compound can impact cellular metabolism by modifying enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The acetyl chloride group reacts with nucleophilic sites on proteins, enzymes, and nucleic acids, leading to the formation of stable acylated derivatives. This modification can result in enzyme inhibition or activation, depending on the specific target and the nature of the interaction. For example, the acetylation of lysine residues on histones can lead to changes in chromatin structure and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under inert atmosphere and room temperature conditions, but it can degrade over time when exposed to moisture or reactive chemicals. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can induce specific biochemical modifications without causing significant toxicity. At higher doses, it can lead to adverse effects, including cellular damage and toxicity. Studies have shown that there is a threshold dose above which the compound’s toxic effects become pronounced, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its role as an acylating agent. It interacts with enzymes and cofactors involved in metabolic reactions, leading to the formation of acylated intermediates. These intermediates can further participate in downstream metabolic processes, influencing the overall metabolic flux and the levels of specific metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues can also be influenced by its chemical properties, such as solubility and reactivity .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific cellular compartments, such as the nucleus, cytoplasm, or organelles. The localization of this compound can influence its activity and function, as it may interact with different biomolecules depending on its subcellular location .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dimethylphenylacetyl chloride can be synthesized through several methods. One common route involves the chloromethylation of p-xylene, followed by cyanidation, hydrolysis, and acyl chlorination . Another method includes the reaction of 2,5-dimethylphenylacetic acid with thionyl chloride .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalysts to enhance reaction efficiency. For example, a mixture of ruthenium oxide and palladium on carbon can be used as a catalyst in the chlorination process .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethylphenylacetyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,5-dimethylphenylacetic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Thionyl Chloride: Used in the acyl chlorination process.
Catalysts: Such as ruthenium oxide and palladium on carbon for enhanced reaction rates.
Major Products Formed:
2,5-Dimethylphenylacetic Acid: Formed through hydrolysis.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Comparison with Similar Compounds
- 2,5-Dimethylphenylacetic Acid
- 2,5-Dimethylbenzyl Chloride
- 2,5-Dimethylphenylacetonitrile
Uniqueness: 2,5-Dimethylphenylacetyl chloride is unique due to its dual functionality, combining an aromatic ring with an acyl chloride group. This combination enhances its reactivity and versatility in synthetic applications compared to similar compounds that may lack one of these functional groups .
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)acetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-7-3-4-8(2)9(5-7)6-10(11)12/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRANTBLOIKHJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626477 | |
Record name | (2,5-Dimethylphenyl)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55312-97-5 | |
Record name | 2,5-Dimethylbenzeneacetyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55312-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,5-Dimethylphenyl)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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